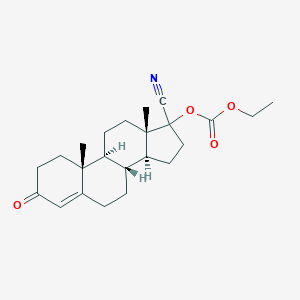
17-Ethoxycarbonyloxy-3-oxoandrost-4-ene-17-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17-Ethoxycarbonyloxy-3-oxoandrost-4-ene-17-carbonitrile, also known as Oxa-Androstenolone or Oxa-Max, is a synthetic anabolic-androgenic steroid. It is a modified form of the hormone testosterone, which is naturally produced in the human body. Oxa-Max is widely used in scientific research due to its unique properties and potential applications.
Wirkmechanismus
Oxa-Max works by binding to androgen receptors in the body, which are responsible for the development of male sexual characteristics. This results in an increase in protein synthesis, which leads to the growth and repair of muscle tissue. Oxa-Max also has a high affinity for the androgen receptor, which makes it a potent anabolic agent.
Biochemische Und Physiologische Effekte
Oxa-Max has been shown to have a number of biochemical and physiological effects on the body. It has been shown to increase muscle mass and strength, improve bone density, and enhance athletic performance. It has also been shown to have anti-catabolic effects, which means that it can help to prevent the breakdown of muscle tissue.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Oxa-Max in lab experiments is its potency and selectivity. It has a high affinity for the androgen receptor, which makes it a potent anabolic agent. It also has a low rate of conversion to estrogen, which reduces the risk of side effects such as gynecomastia. However, one of the limitations of using Oxa-Max in lab experiments is its high cost, which can make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for research on Oxa-Max. One area of interest is its potential use in the treatment of muscle wasting and other conditions. Another area of interest is its potential use as a performance-enhancing drug. Further research is also needed to fully understand the biochemical and physiological effects of Oxa-Max on the body.
Synthesemethoden
The synthesis of Oxa-Max involves the modification of testosterone through a chemical reaction. The process involves the addition of an ethoxycarbonyloxy group to the 17-beta position of the testosterone molecule, followed by the addition of a cyano group to the 17-alpha position. This results in the formation of Oxa-Max, which is a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
Oxa-Max has been extensively used in scientific research due to its potential applications in various fields. It has been studied for its anabolic and androgenic properties, which make it useful in the treatment of muscle wasting, osteoporosis, and other conditions. It has also been studied for its potential use in hormone replacement therapy and as a performance-enhancing drug.
Eigenschaften
CAS-Nummer |
132639-68-0 |
|---|---|
Produktname |
17-Ethoxycarbonyloxy-3-oxoandrost-4-ene-17-carbonitrile |
Molekularformel |
C23H31NO4 |
Molekulargewicht |
385.5 g/mol |
IUPAC-Name |
[(8R,9S,10R,13S,14S)-17-cyano-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] ethyl carbonate |
InChI |
InChI=1S/C23H31NO4/c1-4-27-20(26)28-23(14-24)12-9-19-17-6-5-15-13-16(25)7-10-21(15,2)18(17)8-11-22(19,23)3/h13,17-19H,4-12H2,1-3H3/t17-,18+,19+,21+,22+,23?/m1/s1 |
InChI-Schlüssel |
ZVAOAJHHLVZEAV-UCPDIXLFSA-N |
Isomerische SMILES |
CCOC(=O)OC1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C#N |
SMILES |
CCOC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C#N |
Kanonische SMILES |
CCOC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C#N |
Synonyme |
17 alpha-ethoxycarbonyloxy-3-oxoandrost-4-ene-17-carbonitrile 17-ethoxycarbonyloxy-3-oxoandrost-4-ene-17-carbonitrile EtOCO2-OACN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



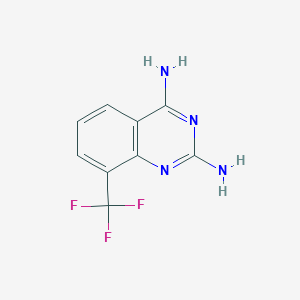
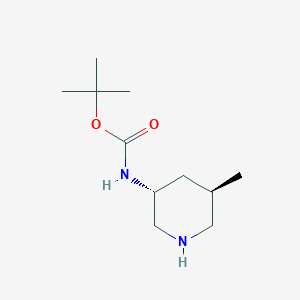
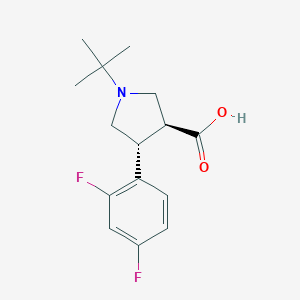
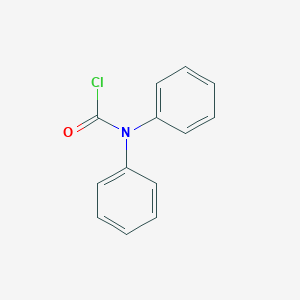
![(3S,8R,9S,10R,13S,14S)-17-Iodo-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B151588.png)
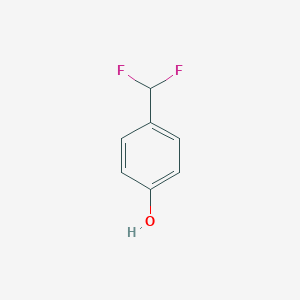
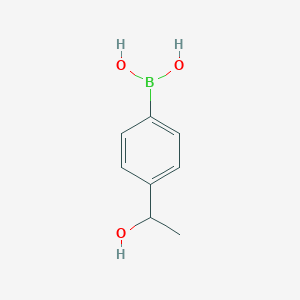
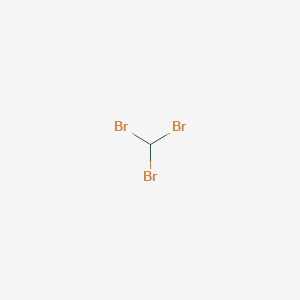
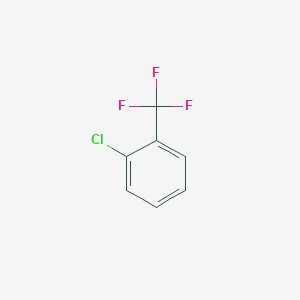
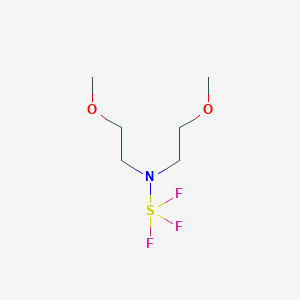
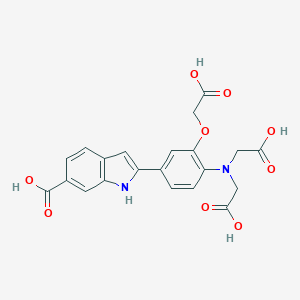
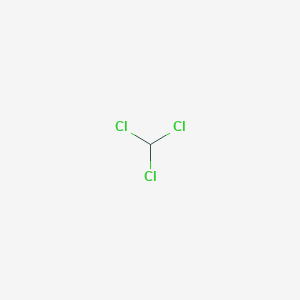
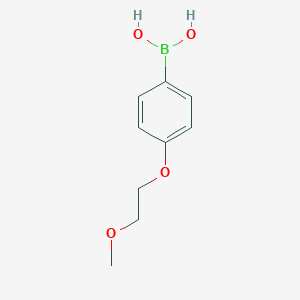
![(4-(2-Phenyl-1H-benzo[d]imidazol-1-yl)phenyl)boronic acid](/img/structure/B151611.png)